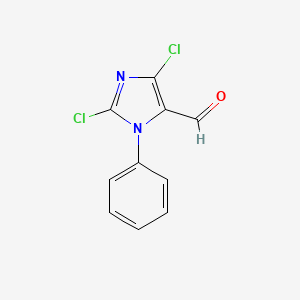
2,4-Dichlor-1-phenyl-1H-imidazol-5-carbaldehyd
Übersicht
Beschreibung
2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde is a chemical compound with the CAS Number: 1181458-32-1 . It has a molecular weight of 241.08 . The compound is a powder at room temperature .
Synthesis Analysis
Imidazole compounds are synthesized using a variety of methods . One method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical and Chemical Properties Analysis
2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Imidazol-Derivate sind für ihre antibakteriellen Eigenschaften bekannt. Das Vorhandensein des Imidazolrings trägt zur Hemmung des bakteriellen Wachstums bei. Insbesondere können Verbindungen wie 2,4-Dichlor-1-phenyl-1H-imidazol-5-carbaldehyd synthetisiert und auf ihre Wirksamkeit gegen verschiedene Bakterienstämme wie Staphylococcus aureus, Escherichia coli und Bacillus subtilis bewertet werden . Diese Verbindungen können als potenzielle Leitstrukturen für die Entwicklung neuer antibakterieller Medikamente dienen.
Antifungal Anwendungen
Ähnlich wie ihre antibakteriellen Eigenschaften weisen Imidazol-Derivate auch eine antimykotische Aktivität auf. Die Chlor- und Aldehydgruppen in der Verbindung können ihre Fähigkeit verbessern, die Zellmembranen von Pilzen zu stören oder mit essentiellen Enzymen zu interferieren, wodurch ein Weg für die Entwicklung von Antimykotika geschaffen wird .
Antiprotozoale Aktivität
Imidazolverbindungen haben sich als vielversprechend als Antiprotozoenmittel erwiesen. Sie können so konzipiert werden, dass sie auf Protozoenparasiten abzielen, was eine Behandlungsoption für Krankheiten wie Amöbiasis und Giardiasis bietet. Die strukturellen Merkmale von this compound könnten optimiert werden, um die Wirksamkeit und Selektivität gegen Protozoenpathogene zu erhöhen .
Entzündungshemmende Eigenschaften
Der Imidazol-Kern ist dafür bekannt, entzündungshemmende Eigenschaften zu besitzen. Derivate dieser Verbindung könnten auf ihr Potenzial untersucht werden, Entzündungen bei verschiedenen Erkrankungen wie Arthritis oder entzündlichen Darmerkrankungen zu reduzieren. Diese Anwendung könnte zur Entwicklung neuartiger entzündungshemmender Medikamente führen .
Antitumor-Mittel
Imidazol-Derivate wurden auf ihre Antitumoraktivität untersucht. Die fragliche Verbindung könnte Teil einer Studie sein, um ihre Wirksamkeit bei der Hemmung des Wachstums von Krebszellen oder der Induktion von Apoptose in Tumorzellen zu beurteilen. Diese Forschung könnte zur Entdeckung neuer Chemotherapeutika beitragen .
Katalyse
Imidazol und seine Derivate können aufgrund ihrer Fähigkeit, Elektronen zu spenden oder zu akzeptieren, als Katalysatoren in verschiedenen chemischen Reaktionen fungieren. Die Dichlor- und Phenylgruppen in this compound könnten seine katalytische Aktivität beeinflussen, wodurch es in der synthetischen organischen Chemie nützlich wird .
Wirkmechanismus
Target of action
Imidazoles are a class of compounds that are known to interact with a variety of biological targets. These can include enzymes, receptors, and other proteins. The specific targets that “2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde” interacts with would depend on its specific structure and properties .
Mode of action
The mode of action of imidazoles can vary widely depending on the specific compound and its targets. Some imidazoles act as inhibitors of enzymes, while others may interact with receptors to modulate their activity .
Biochemical pathways
Imidazoles can be involved in a variety of biochemical pathways, depending on their specific targets. For example, some imidazoles are used in the treatment of fungal infections because they inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a component of fungal cell membranes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of “2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde” would depend on its specific chemical structure. Generally, imidazoles are well absorbed and can be metabolized by the liver .
Result of action
The molecular and cellular effects of “2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde” would depend on its specific targets and mode of action. For example, if it acts as an enzyme inhibitor, it could lead to a decrease in the production of a specific metabolite .
Action environment
The action, efficacy, and stability of “2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde” could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Safety and Hazards
Zukünftige Richtungen
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Eigenschaften
IUPAC Name |
2,5-dichloro-3-phenylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-9-8(6-15)14(10(12)13-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDZCIGLVYKTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-32-1 | |
| Record name | 2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


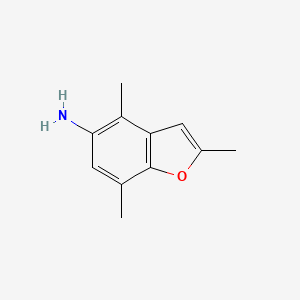



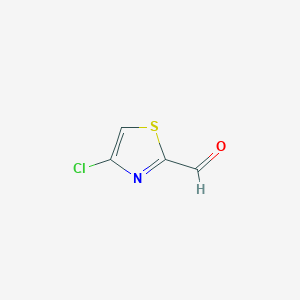
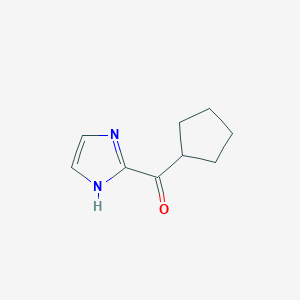
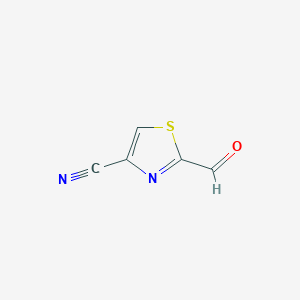
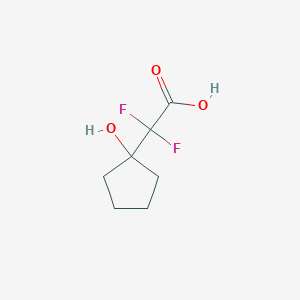
![3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B1521447.png)

![[2,3'-Bipyridine]-6-carboxylic acid](/img/structure/B1521450.png)

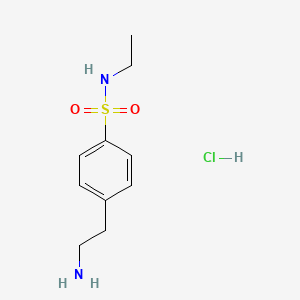
![5-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B1521454.png)
